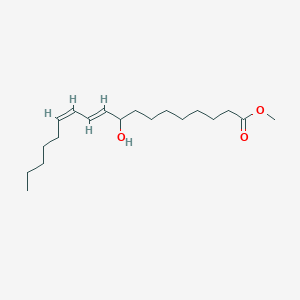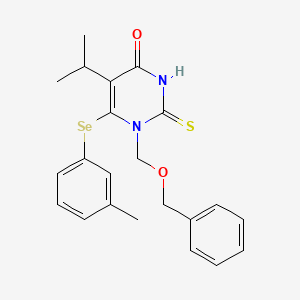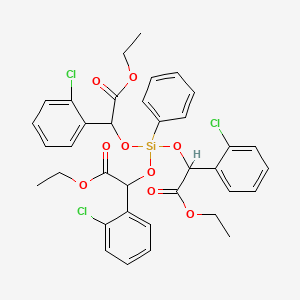
2,2',2''-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester is a complex organic compound with the molecular formula C36H35Cl3O9Si . This compound is characterized by the presence of a phenylsilylidyne group and three o-chlorophenyl acetic acid moieties, each esterified with triethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester typically involves the reaction of phenylsilylidyne with 2-(o-chlorophenyl)acetic acid under specific conditions. The esterification process is carried out using triethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Employed in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester involves its interaction with specific molecular targets. The phenylsilylidyne group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl groups may also contribute to the compound’s biological activity by interacting with cellular membranes and disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-methoxyphenyl)acetic acid) triethyl ester: Similar structure but with methoxy groups instead of chloro groups.
2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-bromophenyl)acetic acid) triethyl ester: Similar structure but with bromo groups instead of chloro groups.
Uniqueness
The presence of chloro groups in 2,2’,2’'-((Phenylsilylidyne)trioxy)tris(2-(o-chlorophenyl)acetic acid) triethyl ester imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential biological activities. This makes it distinct from its methoxy and bromo analogs.
Eigenschaften
CAS-Nummer |
85905-74-4 |
|---|---|
Molekularformel |
C36H35Cl3O9Si |
Molekulargewicht |
746.1 g/mol |
IUPAC-Name |
ethyl 2-[bis[1-(2-chlorophenyl)-2-ethoxy-2-oxoethoxy]-phenylsilyl]oxy-2-(2-chlorophenyl)acetate |
InChI |
InChI=1S/C36H35Cl3O9Si/c1-4-43-34(40)31(25-18-10-13-21-28(25)37)46-49(24-16-8-7-9-17-24,47-32(35(41)44-5-2)26-19-11-14-22-29(26)38)48-33(36(42)45-6-3)27-20-12-15-23-30(27)39/h7-23,31-33H,4-6H2,1-3H3 |
InChI-Schlüssel |
VUPHRJJWEJHUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)O[Si](C2=CC=CC=C2)(OC(C3=CC=CC=C3Cl)C(=O)OCC)OC(C4=CC=CC=C4Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


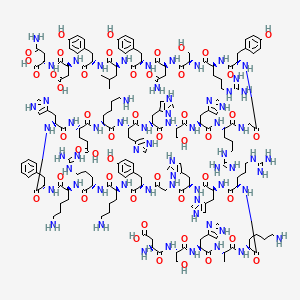
![42,44,45-trichloro-19,42-diazadodecacyclo[25.18.2.02,22.04,20.05,18.08,17.010,15.024,46.028,41.031,40.033,38.043,47]heptatetraconta-1(45),2(22),3,5(18),6,8(17),10,12,14,20,24(46),25,27(47),28(41),29,31(40),33,35,37,43-icosaene-9,16,23,32,39-pentone](/img/structure/B12772738.png)
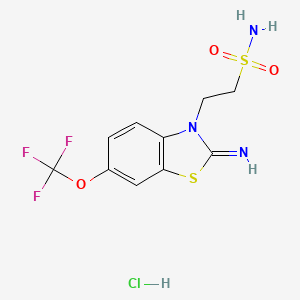
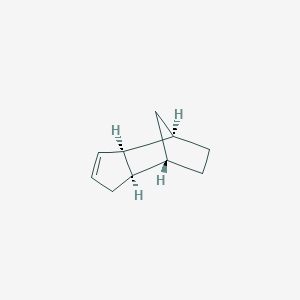
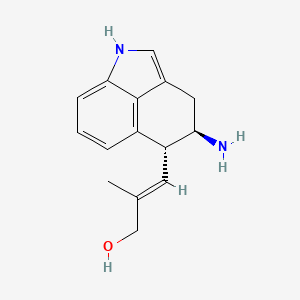

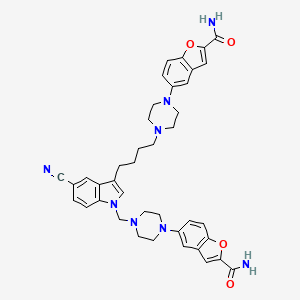

![2-[[(5R)-5-[(2R)-2-(4,5-diphenyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B12772782.png)
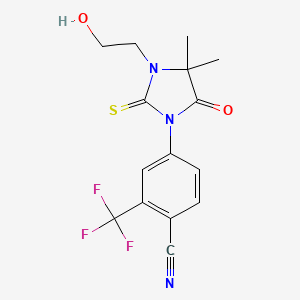
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)
